2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid
Description
Historical Context of Naphthalene-Based Carboxylic Acid Derivatives
The exploration of naphthalene derivatives began with Michael Faraday’s 1826 structural elucidation of naphthalene (C~10~H~8~), the simplest polycyclic aromatic hydrocarbon. Early 20th-century chemists recognized the potential of modifying naphthalene’s fused benzene rings to create bioactive molecules. Carboxylic acid derivatives, such as 1- and 2-naphthoic acids, emerged as pivotal intermediates due to their ability to participate in esterification, amidation, and nucleophilic substitution reactions.
By the 1950s, researchers systematically investigated halogenated naphthalene carboxylic acids to enhance metabolic stability and binding affinity in drug candidates. The introduction of bromine at specific positions, as seen in 2-(5-bromo-6-methoxynaphthalen-2-yl)acetic acid, addressed challenges related to electron density modulation and steric effects. For example, bromination at the 5-position of the naphthalene ring improved resistance to enzymatic degradation while maintaining planar geometry for π-π stacking interactions.
Table 1: Key milestones in naphthalene carboxylic acid research
Structural Relationship to NSAID Precursors
This compound shares a structural template with naproxen, a prototypical NSAID. Both compounds feature:
- A naphthalene core for hydrophobic interactions
- Methoxy groups at the 6-position for electronic modulation
- An acetic acid side chain for hydrogen bonding
The bromine atom at the 5-position in this compound serves dual roles:
- Steric hindrance : Shields the reactive carboxylic acid group from premature metabolism.
- Electronic effects : Withdraws electron density via inductive effects, stabilizing the deprotonated carboxylate form at physiological pH.
Figure 1: Structural comparison with naproxen
Naproxen: 2-(6-Methoxy-2-naphthyl)propanoic acid
this compound:
- Bromine at C5
- Acetic acid chain (vs. propanoic acid in naproxen)
This structural variation enables precise tuning of COX-2 selectivity during drug development. The acetic acid moiety’s shorter chain length reduces gastrointestinal toxicity compared to propanoic acid derivatives, while the bromine atom enhances binding to hydrophobic pockets in cyclooxygenase isoforms.
Table 2: Key structural features and biochemical impacts
| Feature | Role in NSAID Precursors |
|---|---|
| Methoxy group | Enhances membrane permeability via increased lipophilicity |
| Bromine atom | Improves metabolic stability and target affinity |
| Acetic acid chain | Facilitates ionic interactions with catalytic arginine residues |
Properties
Molecular Formula |
C13H11BrO3 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
2-(5-bromo-6-methoxynaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H11BrO3/c1-17-11-5-3-9-6-8(7-12(15)16)2-4-10(9)13(11)14/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
KVSMTDMVXSELEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination of 6-Methoxynaphthalene
The synthesis begins with the regioselective bromination of 6-methoxynaphthalene to introduce the bromo substituent at position 5. As detailed in US4628123A , this process employs bromine in a carboxylic acid solvent (e.g., acetic acid) under mild conditions (30–60°C). The reaction proceeds via electrophilic aromatic substitution, where the methoxy group at position 6 directs bromination to the ortho (position 5) and para (position 7) sites. To achieve selectivity for the 5-bromo isomer, the patent describes a "bromo-debromo" strategy:
Key Reaction Conditions:
Friedel-Crafts Acetylation at Position 2
The brominated intermediate, 5-bromo-6-methoxynaphthalene, undergoes Friedel-Crafts acetylation to introduce the acetyl group at position 2. EP0792860A1 outlines this step using alkyl acetates (e.g., ethyl acetate) and sodium methoxide as a base. The reaction forms 2-acetyl-5-bromo-6-methoxynaphthalene via nucleophilic attack and subsequent enolate stabilization.
Optimization Insights:
-
Solvent selection : Ethyl acetate doubles as both solvent and reactant, minimizing side reactions.
-
Base stoichiometry : Excess sodium methoxide (1.5–3.0 eq) ensures complete deprotonation of the acetylating agent.
-
Temperature control : Maintaining 65°C prevents premature crystallization and enhances reaction homogeneity.
Oxidation of the Acetyl Group to Carboxylic Acid
Critical Parameters:
-
Oxidizing agent : I₂/NaOH system preferred for minimal side reactions.
-
pH adjustment : Acidification to pH 2–3 post-reaction ensures precipitation of the carboxylic acid.
| Parameter | Value |
|---|---|
| Iodine stoichiometry | 3.0 equivalents |
| Temperature | 70–80°C |
| Yield | 75–80% (estimated) |
Alternative Oxidation via KMnO₄
Potassium permanganate (KMnO₄) in acidic media offers a robust alternative for acetyl group oxidation. However, this method risks over-oxidation of the naphthalene ring or bromine substituent, necessitating precise control:
| Parameter | Value |
|---|---|
| KMnO₄ concentration | 0.5 M in H₂SO₄ |
| Reaction time | 4–6 hours |
| Yield | 65–70% (estimated) |
While not explicitly covered in the cited patents, modern synthetic approaches could employ palladium-catalyzed cross-coupling to assemble the naphthalene core. For example:
-
Suzuki-Miyaura coupling : A boronic acid derivative at position 2 could couple with a pre-functionalized bromo-methoxy fragment.
-
Carboxylic acid introduction : Post-coupling oxidation of a vinyl or propargyl group to the acid.
Advantages:
-
Enables modular synthesis for derivatives.
-
Avoids harsh bromination conditions.
Challenges:
-
Requires protection/deprotection of the carboxylic acid group.
-
Limited precedent in literature for this specific substrate.
Industrial-Scale Considerations
Solvent Recycling and Waste Management
Large-scale production, as implied by EP0792860A1 , prioritizes solvent recovery (e.g., ethyl acetate distillation) and iron catalyst filtration.
Yield Optimization Strategies
-
Crystallization techniques : Isopropanol/water mixtures enhance purity post-oxidation.
-
Catalyst load reduction : Palladium on carbon (0.5–1.0 wt%) balances cost and efficiency.
Mechanistic Insights and Side Reactions
Competing Pathways in Bromination
The methoxy group’s strong electron-donating effect can lead to:
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.
Esterification: The acetic acid moiety can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: 2-(5-Hydroxy-6-methoxynaphthalen-2-yl)acetic acid.
Reduction: 2-(5-Methyl-6-methoxynaphthalen-2-yl)acetic acid.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anti-inflammatory Activity: Research indicates that 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit the phosphorylation of key inflammatory signaling molecules like NF-κB and STAT1, suggesting its potential for treating chronic inflammatory conditions .
- Antioxidant Activity: The compound activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), which helps mitigate oxidative stress in various cell types .
2. Biological Activity
- Antibacterial Properties: Preliminary studies suggest that this compound may possess antibacterial activity; however, further investigation is needed to elucidate its mechanisms and efficacy against specific bacterial strains .
- Cancer Research: The compound has been evaluated for its anti-proliferation activity against various human cancer cell lines, demonstrating potential as a therapeutic agent in oncology .
Case Study on Antioxidant Activity:
A study demonstrated that treatment with this compound significantly reduced markers of oxidative stress in cultured cells exposed to harmful agents. This suggests its utility in protective therapies against oxidative damage.
Case Study on Anti-inflammatory Effects:
In murine models of inflammation, administration of the compound resulted in reduced swelling and inflammatory markers. This highlights its potential for treating inflammatory diseases effectively without significant adverse effects .
Mechanism of Action
The mechanism of action of 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The bromine and methoxy groups can interact with active sites on enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-(6-Methoxynaphthalen-2-yl)acetic Acid (CAS 23981-47-7)
- Structure : Lacks the 5-bromo substituent but retains the methoxy and acetic acid groups.
- Properties :
- Molecular weight: 216.23 g/mol (vs. 295.14 g/mol for the brominated analog).
- Reduced steric hindrance and electron-withdrawing effects due to the absence of bromine.
- Applications : Used as a pharmaceutical impurity standard (e.g., in NSAID synthesis) .
2-(3-Bromo-4-methoxyphenyl)acetic Acid (CAS N/A)
2-(5-Bromo-2-thienyl)acetic Acid (CAS 71637-38-2)
- Structure : Replaces the naphthalene ring with a thiophene ring.
- Properties :
- Molecular weight: 221.08 g/mol .
- The thienyl group introduces sulfur-mediated electronic effects, enhancing polarity.
- Applications : Research reagent in heterocyclic chemistry .
Positional Isomers
(6-Bromo-2-methoxy-1-naphthyl)acetic Acid (CAS 329269-13-8)
- Structure : Bromine at the 6-position and methoxy at the 2-position (vs. 5-bromo-6-methoxy in the target compound).
- Properties: Altered electronic distribution due to positional isomerism. Potential differences in hydrogen bonding and crystal packing .
Pharmacological Relevance
- Naproxen Impurity C: The brominated naphthalene acetic acid is critical for monitoring impurities in NSAID manufacturing. Its structural analogs, such as 2-(6-methoxynaphthalen-2-yl)acetic acid, are similarly used in quality control but lack bromine’s diagnostic utility in chromatographic assays .
Data Table: Comparative Analysis of Structural Analogues
Research Findings and Trends
Synthetic Routes :
- Bromination in acetic acid is a common method for introducing bromine to aromatic rings, as demonstrated in the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid . This approach may apply to the target compound, though naphthalene’s extended conjugation could necessitate optimized conditions.
Crystallographic Behavior :
- Bromine’s electron-withdrawing nature increases C–C–C bond angles in aromatic systems (e.g., 121.5° in phenyl analogs vs. 118° for methoxy-substituted carbons) . Similar effects are expected in the naphthalene derivative, influencing crystal packing and solubility.
Pharmacological Safety :
- Brominated analogs are often discontinued in drug pipelines due to toxicity concerns, as seen in a related naphthalene compound (3D-FB58132) . This underscores the need for rigorous impurity profiling of this compound in APIs.
Biological Activity
2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid, a derivative of naphthalene, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), particularly naproxen, and exhibits various biological effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.
- Molecular Formula : C14H13BrO3
- Molecular Weight : 309.16 g/mol
- CAS Number : 27655-95-4
The primary mechanism of action for this compound involves the inhibition of COX enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain responses. By inhibiting these enzymes, the compound may reduce inflammation and alleviate pain, similar to other NSAIDs .
Anti-inflammatory Effects
Research indicates that compounds with similar structures to this compound can significantly reduce inflammation in various models. For instance, studies have shown that brominated naphthalene derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the expression of pro-inflammatory cytokines .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro experiments have demonstrated that naphthalene derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanisms involve modulation of signaling pathways such as Wnt/β-Catenin and MAPK pathways, which are critical for cell growth and survival .
Enzyme Inhibition
In addition to COX inhibition, this compound has been shown to inhibit other enzymes involved in metabolic processes. For example, it acts as an inhibitor of aldo-keto reductase (AKR) enzymes, which play a role in drug metabolism and detoxification processes . This dual inhibition may enhance its therapeutic profile by affecting multiple biological pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated naphthalene derivatives:
| Compound | Structure | COX Inhibition | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Yes | Moderate |
| 2-(5-Iodo-6-methoxynaphthalen-2-yl)acetic acid | Structure | Yes | High |
| 2-(5-Chloro-6-methoxynaphthalen-2-yl)acetic acid | Structure | Yes | Low |
Note: The structures are illustrative; actual chemical structures should be used.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of naphthalene derivatives on human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity at concentrations above 50 µM, leading to increased apoptosis markers such as caspase activation .
- Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. The observed effects were attributed to both COX inhibition and direct anticancer activity through modulation of key signaling pathways .
Q & A
Basic: What are the standard laboratory synthesis protocols for 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid?
The compound is synthesized via regioselective bromination of its precursor, such as 6-methoxynaphthalen-2-yl acetic acid, using bromine (Br₂) in acetic acid under controlled conditions. Key steps include:
- Reaction Setup : Dissolve the precursor in glacial acetic acid, add bromine dropwise at 0–5°C to minimize side reactions.
- Stoichiometry : Maintain a 1:1 molar ratio of precursor to Br₂ for monobromination.
- Workup : Quench with sodium thiosulfate, extract with ethyl acetate, and purify via recrystallization (e.g., ethanol/water).
Yields typically range from 60–75%, with purity confirmed by HPLC and NMR .
Advanced: How do crystallographic studies resolve electronic effects of substituents in this compound?
Single-crystal X-ray diffraction (SHELXL/ORTEP-III) reveals structural distortions caused by substituents:
- Dihedral Angles : The methoxy group is nearly coplanar with the naphthalene ring (torsion angle ~1.2°), while the acetic acid moiety is perpendicular (dihedral angle ~78°), indicating steric and electronic effects .
- Bond Angles : Electron-withdrawing bromine enlarges C–C–C angles at its position (e.g., 121.5° vs. 118° for methoxy), confirmed by density functional theory (DFT) calculations .
- Hydrogen Bonding : Carboxylic acid dimers form R₂²(8) motifs, stabilizing the crystal lattice .
Basic: What analytical methods validate the identity and purity of this compound?
- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with retention time comparison to a reference standard. Detection at 254 nm ensures sensitivity for aromatic systems .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 3.85 (s, OCH₃), δ 4.50 (s, CH₂COOH), and aromatic protons at δ 7.2–8.1. ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons .
- Elemental Analysis : Match experimental C/H/Br percentages to theoretical values (e.g., C: 52.2%, H: 3.9%, Br: 24.8%) .
Advanced: How is this compound utilized in synthesizing bioactive molecules like Combretastatin analogs?
- Perkin Condensation : React with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) to form α,β-unsaturated ketones, followed by decarboxylation to yield stilbene derivatives .
- Mechanistic Insight : Bromine’s electron-withdrawing nature directs electrophilic substitutions meta to itself, enabling regioselective functionalization. The acetic acid group acts as a leaving group in coupling reactions .
- Biological Relevance : Derivatives show antiproliferative activity in cancer cell lines (IC₅₀ < 1 µM) via tubulin polymerization inhibition .
Advanced: What strategies address contradictions in biological activity data for brominated naphthalene derivatives?
- Structure-Activity Relationships (SAR) : Compare IC₅₀ values across analogs to identify critical substituents. For example, bromine at position 5 enhances cytotoxicity vs. chlorine .
- Metabolic Stability : Use hepatic microsome assays to assess demethylation or debromination, which may reduce activity. LC-MS tracks metabolite formation .
- Solubility Adjustments : Introduce polar groups (e.g., sulfonamides) to improve bioavailability, addressing discrepancies between in vitro and in vivo data .
Advanced: How is this compound applied in pharmaceutical impurity profiling?
- HPLC Method : Quantify as a naproxen impurity using a gradient method (USP L49 column, 220 nm detection). Limit of quantification (LOQ) ≤ 0.1% .
- Forced Degradation : Expose naproxen to heat/light and monitor brominated byproduct formation via LC-MS/MS .
- Regulatory Compliance : Validate methods per ICH Q3A/B guidelines, including precision (±5% RSD) and accuracy (95–105% recovery) .
Basic: What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to bromine’s volatility .
- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .
- Storage : Keep in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
Advanced: How do computational methods guide the design of derivatives with enhanced properties?
- Docking Studies : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2). Bromine’s hydrophobic interaction with Val523 improves affinity .
- ADMET Prediction : SwissADME forecasts logP (~3.2) and CYP450 inhibition risks. Adjust methoxy groups to reduce hepatotoxicity .
- QSAR Models : Correlate Hammett σ values of substituents with bioactivity to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
